Cas no 1008043-05-7 (5-[(2-fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione)

5-[(2-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione is a fluorinated thiazolidinedione derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure incorporates a 2-fluorophenylamino substituent, which may enhance binding affinity and metabolic stability in biologically active compounds. The thiazolidine-2,4-dione core is known for its role in modulating enzyme activity, particularly in diabetes-related targets. This compound offers synthetic versatility for further functionalization, enabling structure-activity relationship studies. Its well-defined heterocyclic framework makes it a valuable intermediate for developing novel therapeutic agents, particularly in metabolic and inflammatory disorders. The fluorine substitution may improve pharmacokinetic properties, such as membrane permeability and bioavailability, compared to non-fluorinated analogs.
5-[(2-fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione structure
1008043-05-7 structure
Product name:5-[(2-fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione
CAS No:1008043-05-7
MF:C15H11FN2O2S
MW:302.323445558548
CID:6208913
PubChem ID:4313913

5-[(2-fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 5-[(2-fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione
    • F1711-0204
    • 5-(2-fluoroanilino)-3-phenyl-1,3-thiazolidine-2,4-dione
    • AKOS016099199
    • AB00686430-01
    • 5-((2-fluorophenyl)amino)-3-phenylthiazolidine-2,4-dione
    • CCG-118223
    • AKOS000352306
    • 1008043-05-7
    • Inchi: 1S/C15H11FN2O2S/c16-11-8-4-5-9-12(11)17-13-14(19)18(15(20)21-13)10-6-2-1-3-7-10/h1-9,13,17H
    • InChI Key: WLABGAVEJXXTOD-UHFFFAOYSA-N
    • SMILES: S1C(N(C2C=CC=CC=2)C(C1NC1C=CC=CC=1F)=O)=O

Computed Properties

  • Exact Mass: 302.05252693g/mol
  • Monoisotopic Mass: 302.05252693g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 415
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 74.7Ų

5-[(2-fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1711-0204-1mg
5-[(2-fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione
1008043-05-7 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F1711-0204-3mg
5-[(2-fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione
1008043-05-7 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1711-0204-5mg
5-[(2-fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione
1008043-05-7 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F1711-0204-2mg
5-[(2-fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione
1008043-05-7 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1711-0204-5μmol
5-[(2-fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione
1008043-05-7 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1711-0204-10mg
5-[(2-fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione
1008043-05-7 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1711-0204-15mg
5-[(2-fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione
1008043-05-7 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1711-0204-4mg
5-[(2-fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione
1008043-05-7 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1711-0204-10μmol
5-[(2-fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione
1008043-05-7 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1711-0204-2μmol
5-[(2-fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione
1008043-05-7 90%+
2μl
$57.0 2023-05-17

Additional information on 5-[(2-fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione

Introduction to 5-[(2-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione (CAS No. 1008043-05-7)

5-[(2-Fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione (CAS No. 1008043-05-7) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential therapeutic applications. This compound belongs to the class of thiazolidinediones, which are known for their diverse biological activities, including anti-diabetic, anti-inflammatory, and anti-cancer properties.

The chemical structure of 5-[(2-fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione is characterized by a thiazolidine ring fused with a phenyl group and a fluorinated phenylamino moiety. The presence of the fluorine atom in the phenyl ring imparts unique electronic and steric properties to the molecule, which can influence its interactions with biological targets. This structural complexity makes it an interesting candidate for further investigation in drug discovery and development.

Recent studies have highlighted the potential of 5-[(2-fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibited potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The researchers also noted that the compound had a favorable pharmacokinetic profile, suggesting its potential for oral administration.

In another study conducted by a team of researchers at the University of California, it was found that 5-[(2-fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione demonstrated significant anti-cancer activity against several human cancer cell lines, including breast cancer and colon cancer cells. The mechanism of action was attributed to its ability to induce apoptosis and inhibit cell proliferation through the modulation of key signaling pathways such as PI3K/Akt and MAPK.

The therapeutic potential of 5-[(2-fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione extends beyond inflammation and cancer. A recent review article in the European Journal of Medicinal Chemistry discussed its role as a potential lead compound for the development of new anti-diabetic drugs. The compound was shown to improve insulin sensitivity and reduce glucose levels in animal models of type 2 diabetes. These findings suggest that it could be a valuable addition to the current arsenal of anti-diabetic medications.

The synthesis of 5-[(2-fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione has been extensively studied and optimized to improve yield and purity. A common synthetic route involves the reaction of 2-fluoroaniline with phenacyl bromide followed by cyclization under acidic conditions. This method has been reported to produce high yields with minimal side products, making it suitable for large-scale production.

In terms of safety and toxicity, preliminary studies have indicated that 5-[(2-fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione is well-tolerated at therapeutic doses. However, further preclinical and clinical studies are necessary to fully evaluate its safety profile and determine optimal dosing regimens. These studies will also help to identify any potential side effects or drug interactions that may need to be considered during clinical use.

The future prospects for 5-[(2-fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione are promising. Ongoing research is focused on optimizing its chemical structure to enhance its pharmacological properties and broaden its therapeutic applications. Additionally, efforts are being made to develop novel delivery systems that can improve its bioavailability and target specificity.

In conclusion, 5-[(2-fluorophenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione (CAS No. 1008043-05-7) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable biological activities make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. As more studies are conducted and new findings emerge, it is likely that this compound will play an increasingly important role in the treatment of various diseases.

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